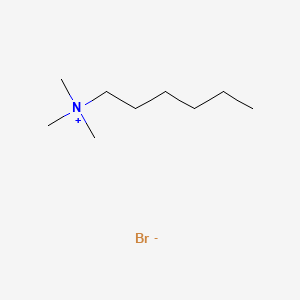
Hexyltrimethylammonium bromide
Overview
Description
Hexyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C9H22BrN . It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is known for its surfactant properties, making it useful in a variety of applications, including as a phase transfer catalyst and in the preparation of zeolites.
Mechanism of Action
Target of Action
Hexyltrimethylammonium bromide is primarily used as a surface-active agent . Its primary targets are metal nanoparticles (MNPs) . It creates a hydrophobic environment around these nanoparticles, which is highly suitable for using MNPs as electron-counting components in biosensors .
Mode of Action
As a cationic surfactant , this compound interacts with its targets by creating a hydrophobic environment around them . This interaction changes the properties of the MNPs, making them more suitable for use in certain applications, such as biosensors .
Biochemical Pathways
Its role as a phase transfer catalyst in the synthesis of polyether via polycondensation suggests that it may influence the pathways involved in these processes.
Result of Action
The primary result of this compound’s action is the creation of a hydrophobic environment around MNPs . This change in the environment can enhance the performance of MNPs when used as electron-counting components in biosensors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a surface-active agent may be affected by the presence of other ions or compounds in the solution. Moreover, it should be stored in a dry, room temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
Hexyltrimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with enzymes, proteins, and other biomolecules by forming micelles, which can encapsulate hydrophobic molecules and facilitate their solubilization in aqueous environments . This interaction is crucial in the preparation of ZSM-5 zeolites and the stabilization of metal nanoparticles . Additionally, this compound can act as a phase transfer catalyst, enhancing the efficiency of reactions involving immiscible phases .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant nature allows it to disrupt cell membranes, leading to changes in membrane permeability and ion transport . This disruption can impact cellular homeostasis and trigger stress responses. Furthermore, this compound has been shown to affect micelle formation and hydration dynamics in cellular environments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or accessibility to substrates . The compound’s cationic nature allows it to interact with negatively charged biomolecules, such as nucleic acids and proteins, leading to changes in their structure and function . These interactions can result in modifications to gene expression and protein activity, influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in membrane integrity and enzyme activity . Studies have shown that the compound’s micelle formation and hydration properties can vary with concentration and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, this compound can cause toxic effects, including disruption of cellular membranes, enzyme inhibition, and oxidative stress . These effects highlight the importance of carefully controlling dosage in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux and metabolite levels by altering enzyme activity and substrate availability . Its role as a surfactant also affects the solubilization and transport of hydrophobic molecules, impacting metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s cationic nature allows it to bind to negatively charged cellular components, facilitating its localization and accumulation in specific cellular compartments . This distribution can influence the compound’s activity and function in different cellular contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localizations can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyltrimethylammonium bromide is typically synthesized through the reaction of hexyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as acetone or ethanol. The general reaction is as follows:
C6H13Br+(CH3)3N→C9H22BrN
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization from acetone.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then isolated and purified through multiple recrystallization steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Hexyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of hexyltrimethylammonium hydroxide.
Phase Transfer Catalysis: It is used to transfer reactants from one phase to another, typically in organic synthesis. Common conditions include the use of organic solvents and mild temperatures.
Major Products:
Hexyltrimethylammonium hydroxide: is a common product formed from substitution reactions.
Zeolites: with hierarchical pores can be synthesized using this compound as a template.
Scientific Research Applications
Hexyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It serves as a surfactant in the preparation of biological samples and in the stabilization of nanoparticles.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: It is used in the synthesis of zeolites, which are important in catalysis and separation processes.
Comparison with Similar Compounds
Hexyltrimethylammonium bromide is similar to other quaternary ammonium compounds such as:
- Dodecyltrimethylammonium bromide
- Hexadecyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its longer or shorter chain counterparts.
Properties
IUPAC Name |
hexyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPKRHOTGQJSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434910 | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-53-5 | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2650-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanaminium, N,N,N-trimethyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


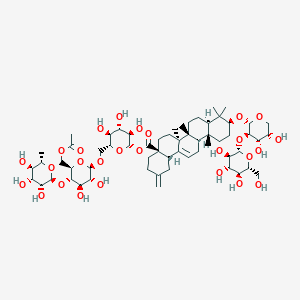
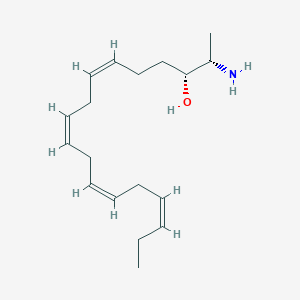
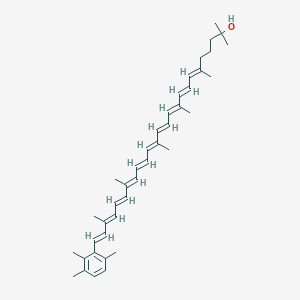
![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)
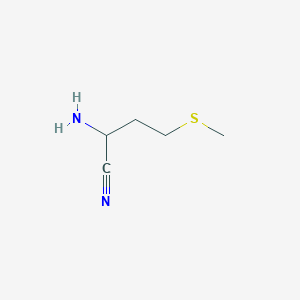
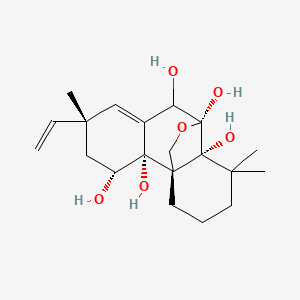
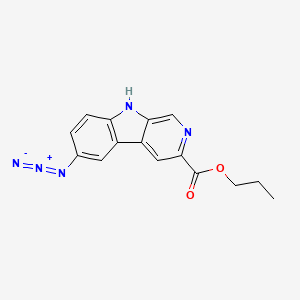
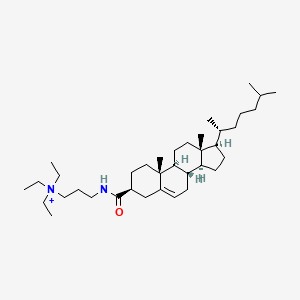
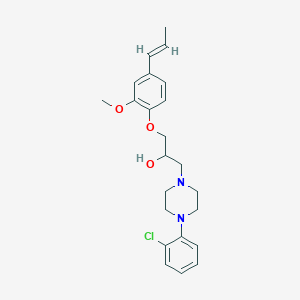
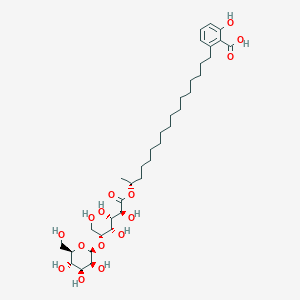
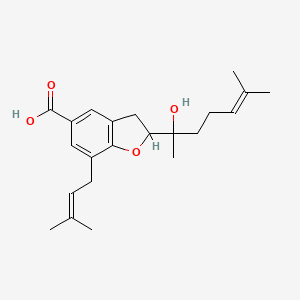
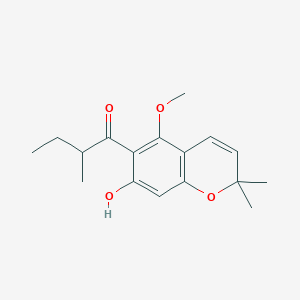

![(4R,5S,6S)-3-[(3S,5R)-5-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1246605.png)
